molecular formula C6F13HgI B14507824 Iodo(tridecafluorohexyl)mercury CAS No. 63037-05-8

Iodo(tridecafluorohexyl)mercury

Katalognummer: B14507824
CAS-Nummer: 63037-05-8
Molekulargewicht: 646.54 g/mol
InChI-Schlüssel: POUJKHIVPDSNDO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodo(tridecafluorohexyl)mercury is a chemical compound that consists of a mercury atom bonded to an iodo group and a tridecafluorohexyl group. This compound is part of a class of organomercury compounds, which are known for their unique chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iodo(tridecafluorohexyl)mercury typically involves the reaction of tridecafluorohexyl iodide with mercury(II) acetate in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and recrystallization, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Iodo(tridecafluorohexyl)mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium hydroxide, and various organic solvents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury derivatives .

Wissenschaftliche Forschungsanwendungen

Iodo(tridecafluorohexyl)mercury has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Iodo(tridecafluorohexyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Iodo(tridecafluorohexyl)mercury is unique due to the combination of its organomercury and perfluorinated components. This unique structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

63037-05-8

Molekularformel

C6F13HgI

Molekulargewicht

646.54 g/mol

IUPAC-Name

iodo(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury

InChI

InChI=1S/C6F13.Hg.HI/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19;;/h;;1H/q;+1;/p-1

InChI-Schlüssel

POUJKHIVPDSNDO-UHFFFAOYSA-M

Kanonische SMILES

C(C(C(C(F)(F)[Hg]I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.